4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel-

Description

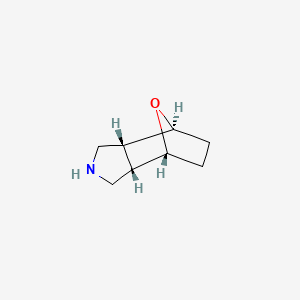

The compound 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- (CAS 14805-29-9) is a bicyclic isoindole derivative characterized by an epoxy bridge and a stereochemically defined norbornene-like framework. Its molecular formula is C₉H₉NO₂ (MW 163.17), with a fused bicyclo[2.2.1]heptane system . This compound serves as a key intermediate in pharmaceutical synthesis, notably for antipsychotic drugs like lurasidone, where it acts as a precursor for spirocyclic motifs . Its stereochemistry (3aR,4S,7R,7aS) is critical for biological activity and synthetic utility, as minor stereochemical deviations can alter reactivity and binding affinity .

Properties

IUPAC Name |

(3aS,4R,7S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-4,7-epoxyisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h5-9H,1-4H2/t5-,6+,7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLRZNABQAUBOS-KVFPUHGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CNCC3C1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H]3CNC[C@H]3[C@@H]1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- involves several steps, typically starting from simpler precursors. One common synthetic route includes the Diels-Alder reaction, followed by Barton-Zard synthesis and thermal decarboxylation . The reaction conditions often involve the use of strong bases like potassium tert-butoxide or acids such as trifluoroacetic acid . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the epoxy group, using reagents like sodium hydroxide or ammonia.

Common conditions for these reactions include varying temperatures and solvents to achieve the desired products. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

Medicinal Chemistry

4,7-Epoxy-1H-isoindole derivatives have been explored for their potential therapeutic effects in treating various psychiatric disorders. Research indicates that certain imide derivatives of this compound can act as effective medicaments for conditions such as schizophrenia and bipolar disorder . The structural similarity to known psychoactive compounds suggests a mechanism of action that may involve modulation of neurotransmitter systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, including:

- Cycloaddition Reactions : Utilizing its epoxy group for cycloaddition with dienes or nucleophiles to form new cyclic structures.

- Functionalization : The presence of nitrogen and oxygen atoms allows for selective functionalization, enabling the introduction of diverse substituents that can enhance biological activity or alter physical properties .

Material Science

Research has also indicated potential applications in material science, particularly in the development of polymers and advanced materials. The compound's ability to undergo polymerization reactions makes it suitable for creating novel materials with unique properties .

Case Study 1: Antipsychotic Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives from 4,7-Epoxy-1H-isoindole aimed at developing new antipsychotic drugs. These derivatives exhibited promising binding affinities to dopamine receptors, suggesting potential efficacy in treating schizophrenia .

Case Study 2: Polymer Applications

Research conducted by Donyagina et al. demonstrated the use of 4,7-Epoxy-1H-isoindole as a precursor for synthesizing bioactive polymers. These polymers showed enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can modulate the activity of enzymes or alter the structure of DNA, thereby exerting its biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific context of its use.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Findings

Biological Activity

4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- is a complex organic compound belonging to the isoindole class. Characterized by its epoxy group and multiple stereocenters, this chiral molecule exhibits significant biological activity that warrants detailed exploration. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

- Molecular Formula : C₈H₇NO₃

- Molecular Weight : 165.15 g/mol

- CAS Number : 1152111-94-8

The biological activity of 4,7-Epoxy-1H-isoindole is primarily attributed to its ability to interact with various molecular targets. The epoxy group can react with nucleophiles, forming covalent bonds with proteins or nucleic acids. This interaction can modulate enzyme activity or alter DNA structure, influencing signal transduction pathways and metabolic processes.

Biological Activity Overview

The compound has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that derivatives of isoindoles exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development .

Case Studies

Several studies have investigated the biological effects of 4,7-Epoxy-1H-isoindole and its derivatives:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of isoindole derivatives, including 4,7-Epoxy-1H-isoindole. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that 4,7-Epoxy-1H-isoindole induced apoptosis in MCF-7 breast cancer cells. The compound triggered caspase activation and increased levels of pro-apoptotic proteins.

Study 3: Enzyme Interaction

Research highlighted the interaction of the compound with cytochrome P450 enzymes, suggesting a role in drug metabolism and potential drug-drug interactions .

Comparison with Similar Compounds

The biological activity of 4,7-Epoxy-1H-isoindole can be compared to other isoindole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4,7-Dihydroisoindole | Moderate antimicrobial | Inhibition of bacterial cell wall synthesis |

| 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole | Anticancer | Induction of apoptosis |

Q & A

Basic: What spectroscopic techniques are critical for characterizing the stereochemistry and structural integrity of 4,7-Epoxy-1H-isoindole derivatives?

Answer:

- 1H and 13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal coupling ) and nuclear Overhauser effect (NOE) correlations. For example, in the related compound rac-(3aR,4R,7S,7aS)-2-benzyl-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, proton signals at δ 6.15 (dd, ) and δ 5.26 (dd, ) confirm epoxy ring conformation and substituent orientation .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction. A tetragonal crystal system (, ) was used for a structurally analogous diepoxyisoindole derivative .

Advanced: How can computational methods resolve discrepancies in reported crystal structure parameters for epoxyisoindole derivatives?

Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* basis sets to compare computed bond lengths/angles with experimental X-ray data. For instance, deviations >0.05 Å in C–O bond lengths may indicate lattice strain or solvate effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies. Cross-reference with experimental and values from X-ray studies .

Basic: What safety protocols are recommended for handling 4,7-Epoxy-1H-isoindole derivatives in laboratory settings?

Answer:

- EU-GHS/CLP compliance : Classify acute toxicity (Category 4 for oral/dermal/inhalation routes) and use "Warning" labels. Implement fume hoods for synthesis and storage .

- Emergency procedures : Maintain access to SDS sheets with emergency contacts (e.g., +44(0)1840 212137) and first-aid measures for dermal exposure .

Advanced: How can factorial design optimize reaction conditions for synthesizing enantiomerically pure 4,7-Epoxy-1H-isoindole derivatives?

Answer:

- Pre-experimental screening : Test variables (temperature, catalyst loading, solvent polarity) using a factorial design. For example, vary Pd/C (5–10 mol%) and THF/EtOH ratios to maximize yield and enantiomeric excess (ee).

- Response surface methodology (RSM) : Model nonlinear interactions between variables. Prioritize factors with significance in ANOVA tables .

Basic: What synthetic strategies are effective for constructing the epoxyisoindole core?

Answer:

- Diels-Alder cycloaddition : Use maleic anhydride and dienes (e.g., furan derivatives) to form the bicyclic scaffold. Post-functionalize with ethyl or propyl groups via nucleophilic substitution .

- Epoxidation : Treat isoindole precursors with m-CPBA or dimethyldioxirane (DMDO) to install the 4,7-epoxide group. Monitor reaction progress via TLC (Rf = 0.27 in hexanes:EtOAc 6:4) .

Advanced: How to integrate theoretical frameworks (e.g., conceptual models) into mechanistic studies of epoxyisoindole reactivity?

Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to predict regioselectivity in epoxide ring-opening reactions. Compare with experimental outcomes (e.g., nucleophilic attack at C4 vs. C7) .

- Transition state modeling : Use Gaussian or ORCA software to simulate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Basic: What chromatographic methods are suitable for purifying 4,7-Epoxy-1H-isoindole derivatives?

Answer:

- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexanes:EtOAc 8:2 to 6:4). Collect fractions showing UV absorption at 254 nm .

- Chiral HPLC : Separate enantiomers using Chiralpak IA/IB columns and isocratic mobile phases (e.g., heptane:IPA 90:10). Validate purity via NMR integration .

Advanced: How to address contradictions in reported biological activity data for epoxyisoindole analogs?

Answer:

- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., MTT vs. resazurin). Normalize data to control compounds (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 4-methoxyphenyl vs. ethyl groups) with activity trends using multivariate regression .

Basic: What are the key considerations for designing a stable formulation of epoxyisoindole derivatives for in vitro studies?

Answer:

- Solubility screening : Test DMSO, PBS, and cyclodextrin complexes. Avoid aqueous buffers with pH > 8 to prevent epoxide hydrolysis .

- Lyophilization : Stabilize hygroscopic derivatives by freeze-drying with trehalose or mannitol excipients. Confirm stability via DSC (glass transition ) .

Advanced: How can machine learning predict novel epoxyisoindole derivatives with target-specific properties?

Answer:

- QSAR modeling : Train algorithms on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and topological torsion. Validate with leave-one-out cross-validation (LOOCV) .

- Generative adversarial networks (GANs) : Design virtual libraries with optimized ADMET profiles. Prioritize candidates with synthetic feasibility scores >0.7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.